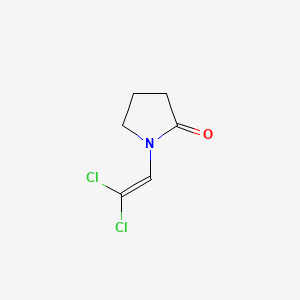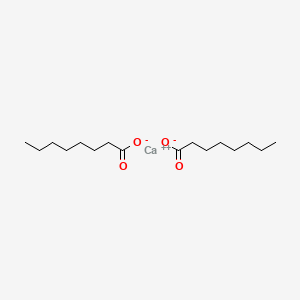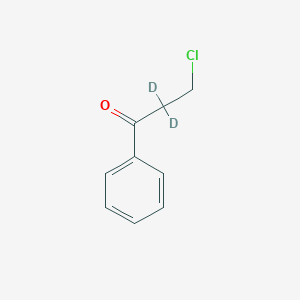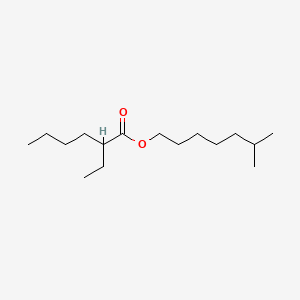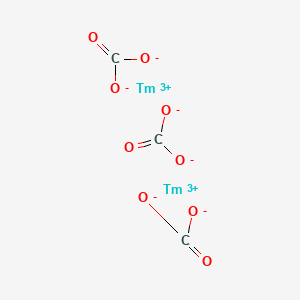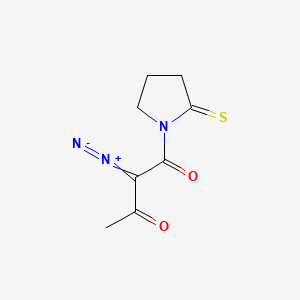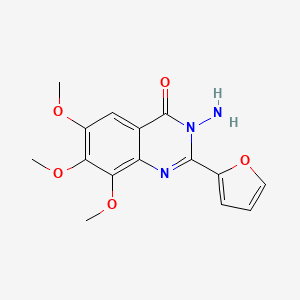![molecular formula C16H32INO2 B13835179 N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide is a quaternary ammonium compound These compounds are known for their surfactant properties and are often used in various industrial and research applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. A possible synthetic route could be:
Starting Materials: N,N-Dimethyl-N-(2-hydroxyethyl)amine, methacryloyl chloride, and 1-iodooctane.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for quaternary ammonium compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Polymerization: The methacryloyl group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or halides.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under conditions such as heat or UV light.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Polymerization: Polymers with varying properties based on the reaction conditions and monomer ratios.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a monomer in the synthesis of functional polymers.
Biology: As a surfactant or antimicrobial agent.
Medicine: In drug delivery systems or as a component in medical devices.
Industry: In coatings, adhesives, and as an antistatic agent.
Wirkmechanismus
The mechanism of action for N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide depends on its application:
Surfactant Properties: It reduces surface tension by aligning at interfaces.
Antimicrobial Action: Disrupts microbial cell membranes.
Polymerization: The methacryloyl group forms covalent bonds during polymerization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-decyl)ammonium iodide
- N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-hexyl)ammonium iodide
Uniqueness
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide is unique due to its specific alkyl chain length and methacryloyl functionality, which can influence its physical and chemical properties, such as hydrophobicity and polymerization behavior.
Eigenschaften
Molekularformel |
C16H32INO2 |
|---|---|
Molekulargewicht |
397.33 g/mol |
IUPAC-Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;iodide |
InChI |
InChI=1S/C16H32NO2.HI/c1-6-7-8-9-10-11-12-17(4,5)13-14-19-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DHICRBRNYFHVAZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


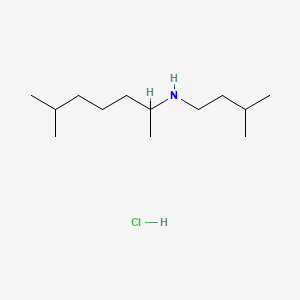
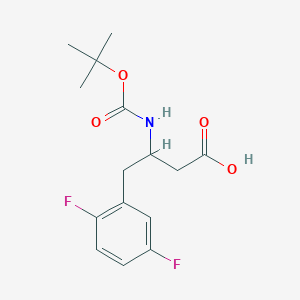
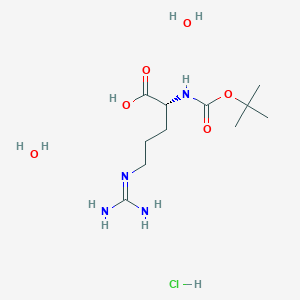
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
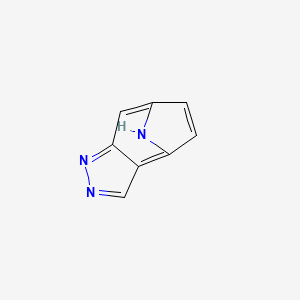
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)

